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Compound of Interest

Compound Name: (4-Pyrimidin-2-ylphenyl)methanol

Cat. No.: B025578 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for (4-
pyrimidin-2-ylphenyl)methanol. While specific, experimentally-derived spectroscopic data

(NMR, IR, Mass Spectrometry) for this compound is not readily available in public databases,

this document outlines the standard methodologies for acquiring such data. The provided

protocols are based on established analytical chemistry techniques for the characterization of

organic compounds.

Physicochemical Properties
The known physicochemical properties of (4-Pyrimidin-2-ylphenyl)methanol are summarized

in the table below. This information is crucial for its handling, formulation, and development as

a potential pharmaceutical agent.
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Property Value Reference

CAS Number 100806-78-8 [1][2]

Molecular Formula C₁₁H₁₀N₂O [2]

Molecular Weight 186.21 g/mol [2]

IUPAC Name
(4-(Pyrimidin-2-

yl)phenyl)methanol

Synonyms
4-(Pyrimidin-2-yl)benzyl

alcohol
[1]

Hypothetical Spectroscopic Data
While experimental spectra are not available, the expected spectroscopic characteristics can

be predicted based on the structure of (4-Pyrimidin-2-ylphenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on both the pyrimidine and phenyl rings, a singlet for the methylene protons of the

alcohol, and a broad singlet for the hydroxyl proton. The coupling patterns of the aromatic

protons would provide information about the substitution pattern.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in

the molecule, including the aromatic carbons and the methylene carbon. The chemical shifts

would be indicative of the electronic environment of each carbon.

Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit a broad absorption band in the region of 3200-3600 cm⁻¹

corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching

vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹, and C=C and C=N

stretching vibrations for the aromatic and pyrimidine rings would be observed in the 1400-1600

cm⁻¹ region.

Mass Spectrometry (MS)
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The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular

weight of the compound (186.21 g/mol ). Fragmentation patterns would likely involve the loss of

the hydroxymethyl group or cleavage of the bond between the phenyl and pyrimidine rings,

providing further structural information.

Experimental Protocols for Spectroscopic Analysis
The following are detailed, generalized protocols for obtaining the spectroscopic data for a

compound like (4-Pyrimidin-2-ylphenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

(4-Pyrimidin-2-ylphenyl)methanol sample

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent in a clean, dry NMR tube.

Instrument Setup:

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence,

acquisition time, relaxation delay, and number of scans.

Data Acquisition:

Acquire the ¹H NMR spectrum.
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Acquire the ¹³C NMR spectrum. Additional experiments like DEPT, COSY, HSQC, and

HMBC can be performed for complete structural assignment.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts should be referenced to the residual solvent peak or

an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

(4-Pyrimidin-2-ylphenyl)methanol sample

FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

Spatula

KBr (for pellet method) or a suitable solvent (for solution method)

Protocol (using ATR):

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Background Scan: Record a background spectrum of the empty ATR accessory.

Sample Scan: Record the spectrum of the sample.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Materials:

(4-Pyrimidin-2-ylphenyl)methanol sample
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Mass spectrometer (e.g., ESI, EI)

Suitable solvent for sample introduction (e.g., methanol, acetonitrile)

Protocol (using Electrospray Ionization - ESI):

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

Instrument Setup:

Calibrate the mass spectrometer using a known standard.

Set the appropriate ESI source parameters (e.g., capillary voltage, nebulizer gas pressure,

drying gas flow rate, and temperature).

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the

mass spectrum over a suitable mass range.

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the

fragmentation pattern to gain insights into the molecular structure.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel chemical compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Spectroscopic Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Physicochemical Profile of (4-
Pyrimidin-2-ylphenyl)methanol: A Technical Overview]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b025578#spectroscopic-data-for-4-
pyrimidin-2-ylphenyl-methanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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